molecular formula C4H3Cl3O B8487121 1,1,4-Trichloro-3-buten-2-one CAS No. 83959-33-5

1,1,4-Trichloro-3-buten-2-one

Cat. No.: B8487121
CAS No.: 83959-33-5
M. Wt: 173.42 g/mol
InChI Key: PVTFYUFIJCGAKB-UHFFFAOYSA-N
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Description

1,1,4-Trichloro-3-buten-2-one is a chlorinated unsaturated ketone with the molecular formula C₄H₃Cl₃O. Its structure features a ketone group at the second carbon and three chlorine substituents at positions 1, 1, and 4 of a butenone backbone. This compound is notable for its reactivity due to the electron-withdrawing effects of the chlorine atoms and the conjugated double bond system.

Environmental persistence and toxicity are concerns, as seen in regulatory codes for trichloroethanes (e.g., soil and water contamination metrics) .

Properties

CAS No.

83959-33-5

Molecular Formula

C4H3Cl3O

Molecular Weight

173.42 g/mol

IUPAC Name

1,1,4-trichlorobut-3-en-2-one

InChI

InChI=1S/C4H3Cl3O/c5-2-1-3(8)4(6)7/h1-2,4H

InChI Key

PVTFYUFIJCGAKB-UHFFFAOYSA-N

Canonical SMILES

C(=CCl)C(=O)C(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • 1,1,4-Trichloro-3-buten-2-one : Contains a ketone group and three chlorines on a four-carbon chain with a double bond. The α,β-unsaturated ketone system enhances reactivity toward Michael additions or Diels-Alder reactions.
  • 1,1,1-Trichloroethane (CAS 71-55-6) : A fully saturated ethane derivative with three chlorines at the first carbon. Lacks functional groups, leading to lower reactivity and higher volatility .
  • trans-1,4-Dichlorobutene-2 (CAS 110-57-6): A dichlorinated alkene without a ketone group.

Physicochemical Properties

Compound CAS Number Molecular Formula Key Features Reactivity/Applications
This compound Not provided C₄H₃Cl₃O α,β-unsaturated ketone, 3 Cl atoms Intermediate in organic synthesis
1,1,1-Trichloroethane 71-55-6 C₂H₃Cl₃ Fully saturated, high volatility Solvent, degreasing agent
trans-1,4-Dichlorobutene-2 110-57-6 C₄H₆Cl₂ Conjugated diene, 2 Cl atoms Polymer precursor, limited solubility

Environmental and Regulatory Data

  • 1,1,1-Trichloroethane : Listed with environmental codes such as "30091 -- 3CLRSTHN SOIL,REC MG/KG" and "34506 -- 111TRICH LOROETHA TOTWUG/L," indicating widespread monitoring in water and soil .

Key Research Findings

  • Reactivity: The ketone group in this compound distinguishes it from non-ketonic analogs, enabling unique electrophilic reactions. In contrast, 1,1,1-Trichloroethane’s stability makes it a persistent environmental pollutant .
  • Environmental Impact : Chlorinated alkenes like trans-1,4-Dichlorobutene-2 exhibit lower polarity and higher mobility in aquatic systems compared to ketone-containing derivatives .
  • Regulatory Status: Compounds with multiple chlorines (e.g., trichloroethanes) are heavily regulated due to carcinogenic risks, suggesting similar scrutiny for this compound .

Data Tables

Table 1: Structural Comparison

Compound Functional Groups Chlorine Positions Double Bond Position
This compound Ketone 1,1,4 3
1,1,1-Trichloroethane None 1,1,1 None
trans-1,4-Dichlorobutene-2 None 1,4 2

Table 2: Environmental Monitoring Codes

Compound EPA Code (Example) Medium
1,1,1-Trichloroethane 30091 (SOIL,REC MG/KG) Soil
trans-1,4-Dichlorobutene-2 73547 (TOTWUG/L) Water

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